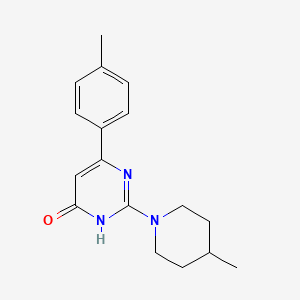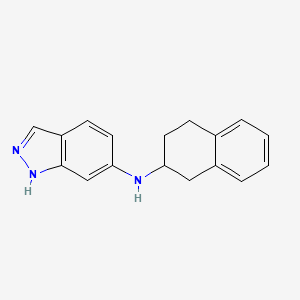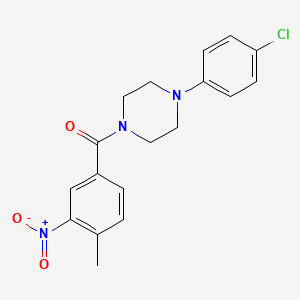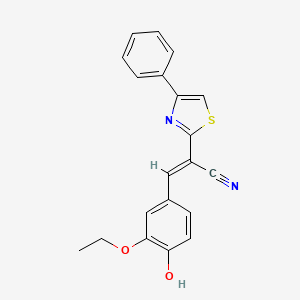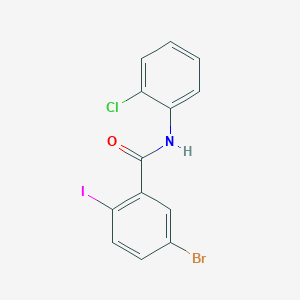
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase CK2, which has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammation. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide involves the inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates serine and threonine residues in target proteins, leading to their activation or inactivation. Inhibition of CK2 activity by 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide leads to the dephosphorylation of target proteins, which can result in cell death or reduced inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide have been extensively studied in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis and reduce cell proliferation. In animal models, it has been shown to reduce inflammation and improve cognitive function in neurodegenerative disorders. However, the compound has also been shown to have off-target effects on other protein kinases, which can lead to unwanted side effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in disease. It is also relatively easy to synthesize in large quantities, which makes it accessible to researchers. However, the compound has several limitations. It has off-target effects on other protein kinases, which can lead to unwanted side effects. It is also not suitable for use in clinical trials due to its toxicity and lack of specificity.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide. One direction is to optimize the compound to increase its specificity for CK2 and reduce off-target effects. Another direction is to explore its potential as a therapeutic agent for cancer and neurodegenerative disorders. Additionally, the compound could be used as a tool to study the role of CK2 in other diseases, such as inflammation and metabolic disorders.
Synthesemethoden
The synthesis of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with 2-chloroaniline in the presence of a palladium catalyst. The resulting intermediate is then treated with bromine to yield the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The primary application of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide is in the field of medicinal chemistry. It has been extensively studied as a potent inhibitor of CK2, which is a serine/threonine kinase that plays a crucial role in cell proliferation and survival. CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. Inhibition of CK2 has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClINO/c14-8-5-6-11(16)9(7-8)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIBQHKZWRKMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

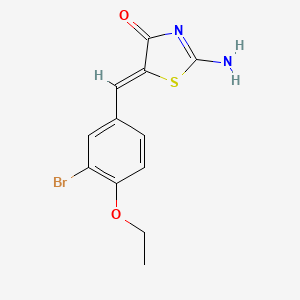
![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6077576.png)
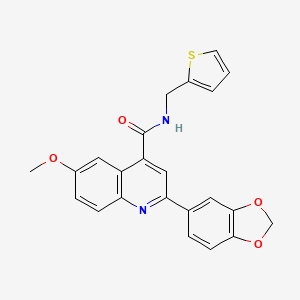
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)

![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)
